Sodium 6-cyanopyridine-3-sulfinate
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Overview
Description
Sodium 6-cyanopyridine-3-sulfinate is a chemical compound with the molecular formula C₆H₃N₂NaO₂S. It is a derivative of pyridine, a heterocyclic aromatic organic compound. This compound is known for its applications in various fields, including organic synthesis and medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of sodium 6-cyanopyridine-3-sulfinate typically involves the reaction of 6-cyanopyridine with sodium sulfite under controlled conditions. The reaction is usually carried out in an aqueous medium at elevated temperatures to ensure complete conversion.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and stringent quality control measures to ensure the consistency and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: Sodium 6-cyanopyridine-3-sulfinate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert it into sulfinate salts.
Substitution: It can participate in nucleophilic substitution reactions, where the sulfonate group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride are often used.
Substitution: Nucleophiles like amines and thiols are commonly employed.
Major Products Formed:
Oxidation: Sulfonic acids.
Reduction: Sulfinate salts.
Substitution: Various substituted pyridine derivatives.
Scientific Research Applications
Sodium 6-cyanopyridine-3-sulfinate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Medicine: Research is ongoing into its potential as a therapeutic agent, particularly in the treatment of cancer and inflammatory diseases.
Industry: It is used in the production of dyes, agrochemicals, and pharmaceuticals.
Mechanism of Action
The mechanism of action of sodium 6-cyanopyridine-3-sulfinate involves its interaction with specific molecular targets. It can act as an inhibitor of certain enzymes, thereby affecting various biochemical pathways. The exact molecular targets and pathways are still under investigation, but it is believed to interfere with cellular signaling and metabolic processes.
Comparison with Similar Compounds
- Sodium pyridine-3-sulfinate
- Sodium 4-cyanopyridine-3-sulfinate
- Sodium 2-cyanopyridine-3-sulfinate
Comparison: Sodium 6-cyanopyridine-3-sulfinate is unique due to the position of the cyano group on the pyridine ring, which influences its reactivity and interaction with other molecules. Compared to its analogs, it may exhibit different chemical and biological properties, making it a valuable compound for specific applications.
Properties
Molecular Formula |
C6H3N2NaO2S |
---|---|
Molecular Weight |
190.16 g/mol |
IUPAC Name |
sodium;6-cyanopyridine-3-sulfinate |
InChI |
InChI=1S/C6H4N2O2S.Na/c7-3-5-1-2-6(4-8-5)11(9)10;/h1-2,4H,(H,9,10);/q;+1/p-1 |
InChI Key |
MAENXPODNDEGNG-UHFFFAOYSA-M |
Canonical SMILES |
C1=CC(=NC=C1S(=O)[O-])C#N.[Na+] |
Origin of Product |
United States |
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